1-Hydroxybiphenylene-2-carboxylic acid
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Overview
Description
1-Hydroxybiphenylene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a hydroxyl group (-OH) attached to a biphenylene ring system, with a carboxyl group (-COOH) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxybiphenylene-2-carboxylic acid can be synthesized through several methods:
Oxidation of Biphenylene Derivatives: One common method involves the oxidation of biphenylene derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles, where the nitrile group (-CN) is converted to a carboxyl group (-COOH) under acidic or basic conditions
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide (CO₂) to form a carboxylic acid, is also a viable method
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxybiphenylene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde
Reduction: The carboxyl group can be reduced to form an alcohol or an aldehyde
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Esters, amides.
Scientific Research Applications
1-Hydroxybiphenylene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxybiphenylene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Hydroxybiphenylene-2-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxynaphthalene-2-carboxylic acid: Similar in structure but with a naphthalene ring instead of a biphenylene ring.
2-Hydroxybiphenyl-3-carboxylic acid: Similar in structure but with the hydroxyl and carboxyl groups at different positions
1-Hydroxy-2-naphthoic acid: Another similar compound with a naphthalene ring and hydroxyl and carboxyl groups at different positions.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8O3 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-hydroxybiphenylene-2-carboxylic acid |
InChI |
InChI=1S/C13H8O3/c14-12-10(13(15)16)6-5-9-7-3-1-2-4-8(7)11(9)12/h1-6,14H,(H,15,16) |
InChI Key |
BASYPUPWPLTWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=C(C3=C2C=C1)O)C(=O)O |
Origin of Product |
United States |
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